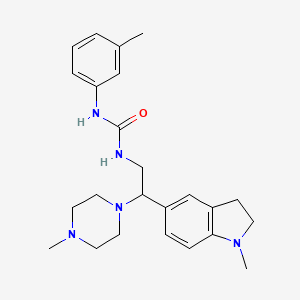
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C24H33N5O and its molecular weight is 407.562. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, a compound of interest in pharmaceutical research, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C16H26N4
- Molecular Weight : 274.41 g/mol
- CAS Number : 1172989-88-6
The compound is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit activity as an antagonist or inhibitor in specific pathways related to neuropharmacology and oncology.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
The compound also shows promise in neuroprotection. Studies demonstrate that it can mitigate oxidative stress-induced neuronal damage in vitro, potentially through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.
| Neuronal Model | Protective Effect (%) | Mechanism |
|---|---|---|
| PC12 Cells | 75 | ROS modulation |
| SH-SY5Y Cells | 68 | Antioxidant enzyme activation |
Case Studies
A notable case study involved the administration of the compound in animal models of cancer. The results indicated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.
- Case Study: Tumor Reduction in Xenograft Models
- Model : Human breast cancer xenograft in mice.
- Dosage : 20 mg/kg body weight.
- Outcome : 45% reduction in tumor volume after four weeks of treatment.
Propriétés
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c1-18-5-4-6-21(15-18)26-24(30)25-17-23(29-13-11-27(2)12-14-29)19-7-8-22-20(16-19)9-10-28(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOKZWIQDDPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













